molecular formula C20H14ClN3O2 B11440129 N-(3-chlorobenzyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide

N-(3-chlorobenzyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide

Cat. No.: B11440129
M. Wt: 363.8 g/mol
InChI Key: DFEFFUBLDPVBNL-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is fused with a pyridine ring, and a carboxamide group attached to the 8th position of the quinazoline ring. The presence of a 3-chlorophenylmethyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyridine.

    Attachment of the 3-Chlorophenylmethyl Group: This step involves the alkylation of the quinazoline core with 3-chlorobenzyl chloride under basic conditions.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-[(3-CHLOROPHENYL)METHYL]-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenylmethyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(3-CHLOROPHENYL)METHYL]-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based anticancer drug that also targets EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

The uniqueness of N-[(3-CHLOROPHENYL)METHYL]-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE lies in its specific structural features and the presence of the 3-chlorophenylmethyl group, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-11-oxopyrido[2,1-b]quinazoline-8-carboxamide

InChI

InChI=1S/C20H14ClN3O2/c21-15-5-3-4-13(10-15)11-22-19(25)14-8-9-18-23-17-7-2-1-6-16(17)20(26)24(18)12-14/h1-10,12H,11H2,(H,22,25)

InChI Key

DFEFFUBLDPVBNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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